molecular formula C15H6Cl3F6NO2 B12577928 N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide CAS No. 634184-91-1

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide

Cat. No.: B12577928
CAS No.: 634184-91-1
M. Wt: 452.6 g/mol
InChI Key: MKBSLHVMFQMVNW-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with a trichlorohydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of halogen atoms can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide is unique due to its combination of multiple halogen atoms and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

634184-91-1

Molecular Formula

C15H6Cl3F6NO2

Molecular Weight

452.6 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide

InChI

InChI=1S/C15H6Cl3F6NO2/c16-8-4-9(17)12(26)10(11(8)18)13(27)25-7-2-5(14(19,20)21)1-6(3-7)15(22,23)24/h1-4,26H,(H,25,27)

InChI Key

MKBSLHVMFQMVNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)C(F)(F)F

Origin of Product

United States

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